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For Immediate Release

Shanghai, China — December 10, 2025 — As the landscape of targeted therapies for Acute
Myeloid Leukemia (AML) continues to evolve, a critical evaluation of the safety profiles of
emerging and established FMS-like Tyrosine Kinase 3 (FLT3) inhibitors is paramount for
researchers, scientists, and drug development professionals. This guide provides a
comparative overview of the safety profile of the investigational agent MAX-40279 against
other prominent FLT3 inhibitors, supported by available clinical and preclinical data.

MAX-40279, a novel dual inhibitor of FLT3 and Fibroblast Growth Factor Receptor (FGFR), is
currently under investigation in a Phase | clinical trial to determine its safety, tolerability, and
maximum tolerated dose in patients with AML and advanced solid tumors.[1][2] While specific
adverse event data from the ongoing clinical trial (NCT03412292) are not yet publicly available,
preclinical studies have indicated that MAX-40279 was well-tolerated in animal models,
showing inhibition of AML xenograft tumor growth without significant loss of body weight.[3] The
dual-targeting mechanism of MAX-40279 suggests a potential for a distinct safety profile that
may differ from agents that solely target FLT3.

Comparative Safety Overview of FLT3 Inhibitors

To provide a context for the potential safety profile of MAX-40279, this guide summarizes the
known adverse events associated with other FLT3 inhibitors, including gilteritinib, quizartinib,
sorafenib, midostaurin, and crenolanib. These agents, while effective in targeting FLT3
mutations, are associated with a range of on-target and off-target toxicities.
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Common adverse events across the class of FLT3 inhibitors include myelosuppression
(neutropenia, anemia, thrombocytopenia), gastrointestinal issues (nausea, diarrhea, vomiting),
and constitutional symptoms (fatigue, headache).[3][4] More serious, and in some cases life-
threatening, adverse events have also been reported, such as differentiation syndrome, cardiac
toxicity (particularly QTc interval prolongation), and infections.[1][3][5][6]

The following table provides a summary of common and serious adverse events associated
with several FLT3 inhibitors based on published clinical trial data.
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Common Adverse

Serious Adverse

Drug Class Drug Name
Events (=20%) Events
Nausea, vomiting,
diarrhea, febrile Febrile neutropenia,
neutropenia, device-related
mucositis, headache, infection, mucositis
) ) petechiae, (Grade 3/4).[8]
First-Generation FLT3 ) ] ] ] )
o Midostaurin musculoskeletal pain, Cardiac failure,
Inhibitors . . . . .
epistaxis, device- ischemia, pulmonary
related infection, toxicity (interstitial
hyperglycemia, upper lung disease,
respiratory tract pneumonitis).[7][9]
infections.[7][8]
] Severe skin reactions
Diarrhea, hand-foot
] ) (Stevens-Johnson
skin reaction, )
) ] syndrome, toxic
hypertension, fatigue, ) )
i o epidermal necrolysis),
Sorafenib elevated bilirubin,

thrombocytopenia,
elevated AST, rash,

anorexia, alopecia.[2]

heart failure,
myocardial infarction,
QT prolongation,
hepatitis.[10][11]

Second-Generation
FLT3 Inhibitors

Gilteritinib

Elevated AST/ALT,
anemia, febrile
neutropenia,
thrombocytopenia,
diarrhea.[12]

Differentiation
syndrome, posterior
reversible
encephalopathy
syndrome (PRES),
prolonged QT interval,
pancreatitis, cardiac
failure.[5][12][13]

Quizartinib

Nausea, anemia,
fatigue, vomiting,
diarrhea, febrile

neutropenia.[7]

QT interval

prolongation, torsades

de pointes, ventricular

fibrillation, cardiac
arrest, sudden death.
[6][14]
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Febrile neutropenia,

diarrhea (Grade =3).
Nausea, vomiting, [16] Sepsis,
Crenolanib transaminitis, fluid respiratory failure (in
retention.[15] combination with
intensive

chemotherapy).[16]

Investigational Dual Data not yet available Data not yet available
MAX-40279
FLT3/FGFR Inhibitor from clinical trials. from clinical trials.

Experimental Protocols for Safety Assessment

The safety data for the compared FLT3 inhibitors were primarily derived from Phase I, I, and Il
clinical trials. The general methodology for assessing safety in these trials involves:

» Patient Population: Patients with relapsed/refractory or newly diagnosed AML, often with
documented FLT3 mutations.

e Dose Escalation and Expansion: Phase | trials typically employ a dose-escalation design
(e.g., 3+3) to determine the maximum tolerated dose (MTD). Once the MTD is established,
dose-expansion cohorts may be enrolled to further evaluate safety and preliminary efficacy.

o Adverse Event Monitoring and Grading: Adverse events (AEs) are systematically collected,
monitored, and graded according to standardized criteria, most commonly the National
Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This allows for
consistent reporting and comparison of toxicity across different studies and drugs.

o Safety Assessments: Regular monitoring includes physical examinations, vital signs,
electrocardiograms (ECGSs) for cardiac monitoring (especially QTc interval), and
comprehensive laboratory tests (hematology, clinical chemistry).

The ongoing Phase I trial for MAX-40279 follows a similar dose-escalation design to establish
its safety and tolerability in patients with AML.[17]

Visualizing the FLT3 Inhibitor Safety Landscape
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The following diagram illustrates the common and serious adverse events associated with the
class of FLT3 inhibitors.

Common Adverse Events

Constitutional Symptoms
(Fatigue, Headache)

Gastrointestinal Toxicity
(Nausea, Diarrhea,
Vomiting)

P

Myelosuppression
(Neutropenia, Anemia,
ly-| Thrombocytopenia)

Serious Adverse Events

\

Infections

Cardiac Toxicity
(QTc Prolongation)

Differentiation Syndrome

Click to download full resolution via product page

Caption: Common and serious adverse events associated with FLT3 inhibitors.
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Future Outlook

The development of novel FLT3 inhibitors like MAX-40279 holds promise for improving
outcomes in patients with FLT3-mutated AML. As clinical data from the Phase | trial of MAX-
40279 becomes available, a more direct comparison of its safety profile with existing agents will
be possible. The dual inhibition of FLT3 and FGFR may offer a unique efficacy and safety
profile, potentially addressing some of the resistance mechanisms and toxicities associated
with current FLT3 inhibitors. Continuous monitoring and reporting of safety data from ongoing
and future clinical trials are crucial for optimizing the use of these targeted therapies in the
clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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